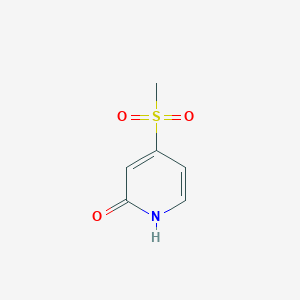

Boc-D-4-Acetamidophenylalanine (Boc-D-Phe(4-NHAc)-OH)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

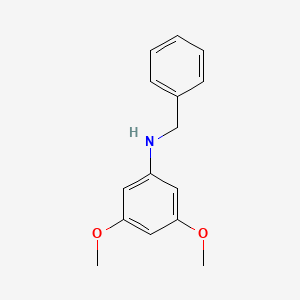

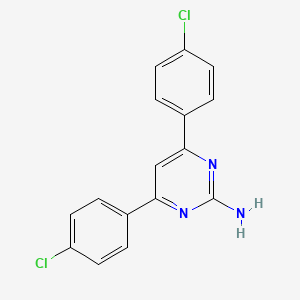

Boc-D-4-Acetamidophenylalanine (Boc-D-Phe(4-NHAc)-OH) is an amino acid derivative that has been commonly used in peptide synthesis and drug discovery since it was first synthesized in the 1970s. It is a versatile compound that has many applications in biochemistry and pharmacology due to its ability to form stable amide bonds with other molecules. Boc-D-Phe(4-NHAc)-OH has been widely used in peptide synthesis and drug discovery, as well as in the study of biochemical and physiological processes.

Aplicaciones Científicas De Investigación

Peptide Synthesis

Boc-D-4-Acetamidophenylalanine is extensively used in peptide synthesis. The Boc group serves as a temporary protector for amino groups during the synthesis process, preventing unwanted side reactions. This compound is particularly useful in solid-phase peptide synthesis (SPPS), where it can be selectively deprotected under mild acidic conditions without disturbing other protective groups .

Chiral Resolution of Amino Acids

In analytical chemistry, Boc-D-4-Acetamidophenylalanine derivatives are employed for the chiral resolution of amino acids. The Boc group enhances the detection and separation of enantiomers by high-performance liquid chromatography (HPLC), allowing researchers to study the optical isomers of amino acids in complex biological samples .

Chemical Modification of Proteins

Researchers use Boc-D-4-Acetamidophenylalanine for the chemical modification of proteins. By attaching the Boc-protected amino acid to specific sites on a protein, scientists can investigate the role of these sites in protein function and stability. This method is crucial for understanding protein-protein interactions and enzyme catalysis .

Drug Development

In pharmaceutical research, Boc-D-4-Acetamidophenylalanine is utilized to develop new drugs. Its role in the synthesis of peptide-based drugs is critical, especially for drugs that target specific proteins or pathways involved in diseases. The Boc group ensures that the active peptide sequence remains intact until the final stages of synthesis .

Material Science

This compound finds applications in material science, particularly in the development of peptide-based materials. The Boc group allows for the controlled assembly of peptides into nanostructures, which have potential uses in nanotechnology and bioengineering .

Green Chemistry

Boc-D-4-Acetamidophenylalanine contributes to green chemistry initiatives by providing a means to protect amines without the need for harsh reagents or conditions. This aligns with the principles of green chemistry, which aim to reduce the environmental impact of chemical processes .

Mecanismo De Acción

Mode of Action

The Boc group prevents unwanted peptide bonding at the amine end of the amino acid, allowing for the step-by-step construction of complex proteins .

Biochemical Pathways

It’s known that boc-protected amino acids like boc-d-4-acetamidophenylalanine are commonly used in the synthesis of peptides and proteins, which are involved in virtually all biological pathways .

Result of Action

As a component in peptide synthesis, it can be inferred that it contributes to the formation of proteins, which play crucial roles in various biological functions .

Propiedades

IUPAC Name |

(2R)-3-(4-acetamidophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O5/c1-10(19)17-12-7-5-11(6-8-12)9-13(14(20)21)18-15(22)23-16(2,3)4/h5-8,13H,9H2,1-4H3,(H,17,19)(H,18,22)(H,20,21)/t13-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVPYVOLFCSHVSR-CYBMUJFWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-(4-Acetamidophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(Prop-2-en-1-yl)amino]methyl}phenol](/img/structure/B6329632.png)

![5-Chloro-3-cyano-1H-pyrrolo[2,3-c]pyridine](/img/structure/B6329639.png)